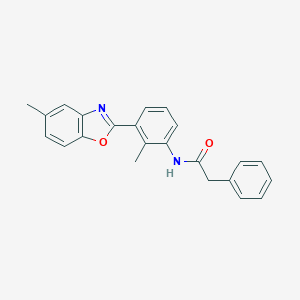![molecular formula C21H14I2N2OS B342985 2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B342985.png)
2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with diiodo groups and a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Coupling Reaction: The final step involves coupling the iodinated benzamide with the benzothiazole derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo several types of chemical reactions:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzothiazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atoms can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes involving benzothiazole derivatives.
Mecanismo De Acción
The mechanism of action of 2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The diiodo groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Diiodo-4-methylbenzoic acid
- 2,4-Disubstituted thiazoles
- Aminothiazole-linked metal chelates
Uniqueness
What sets 2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide apart from similar compounds is its unique combination of a benzamide core with diiodo substitution and a benzothiazole moiety. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring high specificity and potency.
Propiedades
Fórmula molecular |
C21H14I2N2OS |
|---|---|
Peso molecular |
596.2 g/mol |
Nombre IUPAC |
2,5-diiodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14I2N2OS/c1-12-2-9-18-19(10-12)27-21(25-18)13-3-6-15(7-4-13)24-20(26)16-11-14(22)5-8-17(16)23/h2-11H,1H3,(H,24,26) |
Clave InChI |
LVULXXKGPFIEBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B342902.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B342905.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-nitrobenzamide](/img/structure/B342907.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-nitrobenzamide](/img/structure/B342908.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B342909.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-chlorobenzamide](/img/structure/B342911.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B342914.png)
![2-[2-(3-methyl-2-thienyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B342915.png)
![5-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B342916.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B342917.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B342921.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B342924.png)
![N-[3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B342925.png)

